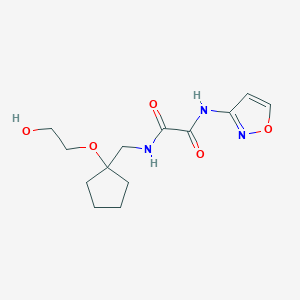
1-(4,4-Difluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,4-Difluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a synthetic organic compound characterized by the presence of a difluorocyclohexyl group and a tetrahydrofuran moiety linked through a urea functional group
準備方法
The synthesis of 1-(4,4-Difluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves multiple steps:
-
Synthetic Routes
Step 1: Preparation of 4,4-Difluorocyclohexylamine from cyclohexanone via fluorination and subsequent amination.
Step 2: Synthesis of tetrahydrofuran-2-ylmethylamine from tetrahydrofuran through a series of reactions including halogenation and amination.
Step 3: Coupling of 4,4-Difluorocyclohexylamine and tetrahydrofuran-2-ylmethylamine using a urea-forming reagent such as phosgene or carbonyldiimidazole under controlled conditions to yield the final product.
-
Industrial Production Methods
- Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
化学反応の分析
1-(4,4-Difluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea undergoes various chemical reactions:
-
Oxidation
- The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives with oxidized functional groups.
-
Reduction
- Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea group to amines.
-
Substitution
- Nucleophilic substitution reactions can occur at the difluorocyclohexyl group, where fluorine atoms are replaced by other nucleophiles like amines or thiols under appropriate conditions.
-
Common Reagents and Conditions
- Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NH3, RSH). Reaction conditions vary from mild to harsh, depending on the desired transformation.
-
Major Products
- The major products formed depend on the type of reaction. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amines.
科学的研究の応用
1-(4,4-Difluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea has several scientific research applications:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
-
Biology
- Investigated for its potential as a bioactive compound with applications in drug discovery and development.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
-
Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
- Used in the design of novel pharmaceuticals targeting specific diseases.
-
Industry
- Utilized in the production of advanced materials with unique properties, such as polymers and coatings.
- Applied in the development of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 1-(4,4-Difluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea involves its interaction with molecular targets and pathways:
-
Molecular Targets
- The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
- Specific binding to target molecules can lead to inhibition or activation of biological pathways.
-
Pathways Involved
- The exact pathways depend on the biological context and the specific application. For example, in medicinal applications, the compound may inhibit key enzymes involved in disease progression.
類似化合物との比較
1-(4,4-Difluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea can be compared with similar compounds to highlight its uniqueness:
-
Similar Compounds
1-(4-Fluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea: Similar structure but with only one fluorine atom, potentially leading to different reactivity and biological activity.
1-(4,4-Difluorocyclohexyl)-3-(methyl)urea: Lacks the tetrahydrofuran moiety, which may affect its solubility and interaction with biological targets.
-
Uniqueness
- The presence of both difluorocyclohexyl and tetrahydrofuran groups in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
1-(4,4-difluorocyclohexyl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O2/c13-12(14)5-3-9(4-6-12)16-11(17)15-8-10-2-1-7-18-10/h9-10H,1-8H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWTWVWIIOAAIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2428627.png)
![N-(3,5-dimethoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2428628.png)
![N-(3,4-dimethoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2428629.png)


![3-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2428633.png)
![N-(3-fluoro-4-methylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2428634.png)
![N-(2-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2428635.png)

![1-((3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2428641.png)
